Favorable Fasting Lipid Profile vs. Darunavir/Ritonavir: Short-Term Monotherapy Data
In a 4-week randomized comparison in HIV-negative adults, atazanavir/ritonavir (300/100 mg daily) demonstrated a significantly smaller increase in fasting total cholesterol compared to darunavir/ritonavir (800/100 mg daily). The quantified difference in mean change from baseline for total cholesterol was +0.3 mmol/L for atazanavir/r versus +0.8 mmol/L for darunavir/r (p=0.041) [1].
| Evidence Dimension | Fasting Total Cholesterol Change from Baseline |
|---|---|
| Target Compound Data | +0.3 mmol/L (atazanavir/ritonavir 300/100 mg) |
| Comparator Or Baseline | +0.8 mmol/L (darunavir/ritonavir 800/100 mg) |
| Quantified Difference | 0.5 mmol/L lower increase with atazanavir/r (p=0.041) |
| Conditions | 4-week monotherapy in healthy HIV-negative adults; fasting lipid panel |
Why This Matters
Procurement for populations with baseline cardiovascular risk or metabolic comorbidities should prioritize agents with a quantitatively smaller adverse impact on fasting lipids, as demonstrated here for atazanavir relative to darunavir.
- [1] Richardson R, Tong W, Carr A, Mackenzie N, Lee FJ. Metabolic Effects of Ritonavir-boosted Atazanavir and Darunavir in HIV-negative Adults: A Randomised Comparison. J AIDS Clin Res. 2014;5:284. View Source
